Tert-butyl N-(2,3-diaminopropyl)carbamate

Photoaffinity Labeling Organo‑Platinum Complexes Chemical Probe Synthesis

Tert‑butyl N‑(2,3‑diaminopropyl)carbamate (CAS 163133‑92‑4) is a heterobifunctional building block containing one Boc‑protected amine and two free primary amines on a propane backbone. With the molecular formula C₈H₁₉N₃O₂ and a molecular weight of 189.26 g/mol , it occupies a specific niche as an intermediate in the construction of bifunctional chelating agents, photoaffinity probes, and polyamine‑derived bioactive molecules.

Molecular Formula C8H19N3O2
Molecular Weight 189.26 g/mol
CAS No. 163133-92-4
Cat. No. B062803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl N-(2,3-diaminopropyl)carbamate
CAS163133-92-4
Molecular FormulaC8H19N3O2
Molecular Weight189.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(CN)N
InChIInChI=1S/C8H19N3O2/c1-8(2,3)13-7(12)11-5-6(10)4-9/h6H,4-5,9-10H2,1-3H3,(H,11,12)
InChIKeyQVPSOVQERIPRMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl N-(2,3-diaminopropyl)carbamate (CAS 163133-92-4): A Boc‑Protected Triamine Building Block for Chelator and Photoaffinity Probe Synthesis


Tert‑butyl N‑(2,3‑diaminopropyl)carbamate (CAS 163133‑92‑4) is a heterobifunctional building block containing one Boc‑protected amine and two free primary amines on a propane backbone. With the molecular formula C₈H₁₉N₃O₂ and a molecular weight of 189.26 g/mol , it occupies a specific niche as an intermediate in the construction of bifunctional chelating agents, photoaffinity probes, and polyamine‑derived bioactive molecules . Its vicinal (1,2‑) diamine arrangement enables chelation geometries that are inaccessible to simple linear diamines, making it a strategic procurement choice when downstream applications require 1,2,3‑triaminopropane cores or pre‑organized metal‑binding sites.

Building Block Boc-protected 1,2,3-triaminopropane precursor for chelator and photoaffinity probe synthesis
Chelation Motif 1,2-diamine arrangement enables five-membered chelate ring formation for metal coordination studies
Synthetic Role Direct intermediate to N¹-Boc-1,2,3-triaminopropane without extra amine installation steps

Why N‑Boc‑1,3‑diaminopropane or N‑Boc‑ethylenediamine Cannot Substitute for Tert‑butyl N‑(2,3‑diaminopropyl)carbamate in Chelator and Polyamine Synthesis


In‑class substitution with simpler Boc‑protected diamines (e.g., N‑Boc‑1,3‑diaminopropane or N‑Boc‑ethylenediamine) fails to replicate the unique reactivity and metal‑binding properties of tert‑butyl N‑(2,3‑diaminopropyl)carbamate. The latter possesses two vicinal primary amines, enabling the formation of five‑membered chelate rings upon metal coordination—a structural motif that consistently yields higher thermodynamic stability compared to the six‑membered rings derived from 1,3‑diamines [1]. Furthermore, the compound serves as the only direct precursor to N¹‑Boc‑1,2,3‑triaminopropane, a critical intermediate for bifunctional chelating agents used in targeted radiotherapy and imaging [2]. Substituting with a linear diamine would require additional synthetic steps to install the third amine, introducing extra cost, time, and the risk of lower overall yield. The quantitative evidence below demonstrates why this specific compound remains irreplaceable in high‑value research and industrial applications.

Chelation Geometry Mismatch
Linear Boc-diamines lack the vicinal diamine arrangement; they form six-membered instead of five-membered chelate rings, potentially shifting metal-binding stability context.
Synthetic Route Divergence
This compound is the direct precursor to N¹-Boc-1,2,3-triaminopropane. Alternative diamines require additional synthetic steps to install the third amine, introducing cost and cumulative yield risk.
Stability Context May Not Transfer
Class-level data indicate five-membered chelate rings show higher reported stability constants than six-membered analogs; the difference may not directly transfer to every metal system without validation.

Quantitative Differentiation Evidence for Tert‑butyl N‑(2,3‑diaminopropyl)carbamate Against Closest Analogs


85% Coupling Yield in Photoaffinity Probe Synthesis vs. Multi‑Step Alternative Routes

Tert‑butyl N‑(2,3‑diaminopropyl)carbamate serves as the direct precursor to dichloro[(2,3‑diaminopropyl)ammonium]platinum(II) chloride, which upon reaction with N‑succinimidyl benzoate yields the desired organo‑platinum photoaffinity probe in 85% isolated yield [1]. In contrast, alternative routes that do not use this protected triamine require additional protection/deprotection sequences and typically afford lower overall yields (estimated 40‑60% for multi‑step procedures) .

Coupling Yield
Head-to-head
85% vs 40–60%
Supports higher coupling efficiency for photoaffinity probe construction
Organo‑platinum probe synthesis; DMF/H₂O, pH 7
Photoaffinity Labeling Organo‑Platinum Complexes Chemical Probe Synthesis

97% Commercial Purity Available vs. 95% Standard for N‑Boc‑1,3‑diaminopropane

Commercial suppliers offer tert‑butyl N‑(2,3‑diaminopropyl)carbamate at a purity of 97% (Leyan) or 95% (AKSci) . The most widely used comparator, N‑Boc‑1,3‑diaminopropane, is commonly supplied at 95% purity (Sigma‑Aldrich) . The availability of a 97% grade provides an extra margin of purity for applications sensitive to trace impurities, such as radiopharmaceutical precursor synthesis.

Purity Specification
Cross-study comparable
97% vs 95%
Higher available purity grade may reduce side reactions in sensitive multi-step syntheses
Supplier‑specified; verify via certificate of analysis
Chemical Purity Building Block Quality Reproducible Synthesis

Five‑Membered Chelate Ring Enhances Metal Complex Stability by ~2.4 log K Units Over Six‑Membered Analogs

The 1,2‑diamine arrangement in tert‑butyl N‑(2,3‑diaminopropyl)carbamate forms a five‑membered chelate ring upon metal coordination, whereas 1,3‑diamines yield six‑membered rings. Class‑level data from the NIST Stability Constants Database show that Ni(II) complexes of ethylenediamine (five‑membered ring) exhibit a log K of 18.6, while those of 1,3‑propanediamine (six‑membered ring) have a log K of 16.2 [1]. This ~2.4 log K unit difference translates to a >200‑fold increase in thermodynamic stability.

Chelate Stability
Class-level
Δlog K ≈ +2.4
Reported stability difference from NIST database; compound‑specific validation needed
Ni(II) model system; aqueous, 25 °C
Chelation Therapy Radiopharmaceuticals Metal Complex Stability

Four‑Step Synthetic Route to N¹‑Boc‑1,2,3‑triaminopropane vs. Six‑Step Alternative

Tert‑butyl N‑(2,3‑diaminopropyl)carbamate is the key intermediate in a four‑step procedure that yields N¹‑Boc‑1,2,3‑triaminopropane, a critical building block for bifunctional chelating agents [1]. An alternative route starting from linear diamines requires six steps to achieve the same triamine core, increasing both time and cumulative yield loss [1].

Synthetic Steps
Head-to-head
4 vs 6 steps
Fewer steps may reduce labor and cumulative yield loss in chelator precursor synthesis
Route to N¹‑Boc‑1,2,3‑triaminopropane; published procedure
Bifunctional Chelators Synthetic Efficiency Radiopharmaceutical Precursors

High‑Value Application Scenarios for Tert‑butyl N‑(2,3‑diaminopropyl)carbamate


Synthesis of Photoaffinity Labeling Probes for Protein Interaction Mapping

The compound is the preferred precursor for diazirinyl organo‑platinum complexes used in photoaffinity labeling to identify purine‑binding proteins. Its 85% coupling yield enables efficient probe construction with minimal waste [1].

Preparation of Bifunctional Chelating Agents for Targeted Radiotherapy

As the direct precursor to N¹‑Boc‑1,2,3‑triaminopropane, this compound streamlines the synthesis of chelators for radioisotopes such as ¹⁸⁶/¹⁸⁸Re and ⁹⁹ᵐTc. The four‑step route reduces synthesis time and improves overall yield compared to alternative methods [2].

Development of High‑Stability Metal Complexes for MRI Contrast Agents

The 1,2‑diamine moiety forms thermodynamically stable five‑membered chelate rings with transition metals. This property is exploited in the design of Gd(III) and Mn(II) complexes for magnetic resonance imaging, where complex stability directly correlates with in vivo safety [3].

Application
Selection Property
Validation Focus
Photoaffinity labeling probe synthesis
Direct precursor for organo‑platinum probes
Probe coupling efficiency and yield
Bifunctional chelator synthesis research
Shortened synthetic route to triaminopropane
Synthetic step count and overall yield
Metal complex stability studies
1,2‑diamine chelating motif
Chelate ring size and thermodynamic stability context
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